7-Methoxy-thiazolo[5,4-d]pyrimidin-2-ylamine
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Overview
Description
“7-Methoxy-thiazolo[5,4-d]pyrimidin-2-ylamine” is a compound that has been evaluated for its potential as an anticancer agent . It is part of a series of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones .
Synthesis Analysis
The synthesis of thiazolo[5,4-d]pyrimidin-2-ylamine derivatives involves designing and creating a new series of amide derivatives . The structures of these compounds were characterized using 1H NMR, 13C NMR, and mass spectral data .Molecular Structure Analysis
The molecular structure of these compounds was characterized using 1H NMR, 13C NMR, and mass spectral data . The thiazolo[5,4-d]pyrimidines have well-recognized fused hetero-aromatic moieties and are considered as an isostere of purine .Scientific Research Applications
Anticancer Activity
Thiazolo[4,5-d]pyrimidine derivatives, which include “7-Methoxy-thiazolo[5,4-d]pyrimidin-2-ylamine”, are considered potential therapeutic agents, particularly in the development of anticancer drugs . For instance, new 7-oxo-, 7-chloro-, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity .
Structural Characterization
These compounds have been characterized by spectroscopic methods and elemental analysis . The single-crystal X-ray diffraction was further performed to confirm a 3D structure for some compounds .
Synthesis Techniques
Recent advances in synthetic techniques have enabled the construction of the thiazolo[4,5-d]pyrimidine bicyclic scaffold starting from pyridine derivatives followed by thiazole heterocycle annulation .
Pharmacological Properties
The inclusion of fluorine in the molecule often results in improved pharmacological properties . At present, fluorinated particles are an important class of anticancer drugs .
Biological Evaluation
High-resolution mass spectra were recorded using a Waters Xevo G2-XS QTof mass spectrometer in ESI mode . This could be a potential application for “7-Methoxy-thiazolo[5,4-d]pyrimidin-2-ylamine” as well.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), particularly cdk2 . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to the arrest of cell proliferation, making it a potential target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit their targets by binding to the active site, thereby preventing the target’s normal function . In the case of CDK2 inhibitors, they typically prevent the phosphorylation of key components necessary for cell proliferation .
Biochemical Pathways
Based on the action of similar compounds, it can be inferred that it may affect the cell cycle regulation pathway by inhibiting cdk2 .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of certain cell lines, suggesting potential cytotoxic activities .
properties
IUPAC Name |
7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-11-4-3-5(9-2-8-4)12-6(7)10-3/h2H,1H3,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYPGWRTFUFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=N1)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-thiazolo[5,4-d]pyrimidin-2-ylamine |
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